molecular formula C18H20N2O5 B5139188 4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B5139188
M. Wt: 344.4 g/mol
InChI Key: URXSNLJKCUQFGF-UHFFFAOYSA-N
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Description

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound characterized by the presence of an acetamido group and a trimethoxyphenyl group attached to a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of 4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, and signal transduction .

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin, a protein essential for cell division, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death .

Pharmacokinetics

Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s trimethoxyphenyl group may enhance its bioavailability .

Result of Action

The compound’s action results in the inhibition of cell division and induction of apoptosis in cancer cells . It also disrupts protein folding and degrades client proteins, leading to cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . The presence of other drugs can also affect its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to its combined structural features, which confer distinct biological activities and make it a versatile compound for various research applications .

Properties

IUPAC Name

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(21)19-13-7-5-12(6-8-13)18(22)20-14-9-15(23-2)17(25-4)16(10-14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXSNLJKCUQFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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